1-(3,5-Dimethylphenyl)prop-2-en-1-amine
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11H,1,12H2,2-3H3 |
InChI Key |
MRMYUNVPLHXPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C=C)N)C |
Origin of Product |
United States |
Preparation Methods
Cobalt-Catalyzed Hydroaminomethylation of Alkynes
Reaction Mechanism and Substrate Scope
The photoredox cobalt-catalyzed hydroaminomethylation of alkynes with aminals, as reported by Li et al. (2025), provides a robust pathway to enamines. This method employs CoI₂ (3.1 mg, 0.01 mmol), tri(3,5-dimethylphenyl) phosphine (6.9 mg, 0.02 mmol), and Hantzsch ester (50.6 mg, 0.2 mmol) in dry tetrahydrofuran (THF) under blue LED irradiation. The reaction proceeds via a radical-polar crossover mechanism, where the alkyne undergoes hydroamination followed by methylene transfer from the aminal.
For instance, 1-phenylpropyne reacts with N,N-dimethylaminal to yield (E)-N,N,2-trimethyl-3-phenylprop-2-en-1-amine in 85% yield. Adapting this protocol to synthesize 1-(3,5-dimethylphenyl)prop-2-en-1-amine would require substituting the aminal with 3,5-dimethylphenylaminal and optimizing the steric effects of the aryl group.
Table 1: Key Reaction Parameters for Hydroaminomethylation
| Parameter | Value/Component | Role |
|---|---|---|
| Catalyst | CoI₂ | Radical initiation |
| Ligand | Tri(3,5-dimethylphenyl)phosphine | Stabilizes Co intermediates |
| Hydrogen donor | Hantzsch ester | Provides hydride equivalents |
| Light source | 5 W blue LED | Activates photoredox cycle |
| Solvent | THF | Polar aprotic medium |
Michael Addition-Elimination Approach
Enone Synthesis and Amine Conjugation
A Michael addition-elimination strategy, inferred from dihydropentalene syntheses, involves reacting α,β-unsaturated ketones with primary amines. For example, 1,3-bis(3,5-dimethylphenyl)prop-2-en-1-one serves as a viable electrophile. Treatment with ammonia or 3,5-dimethylphenylamine in methanol/toluene (1:1) at 70°C induces conjugate addition, followed by dehydration to form the enamine.
This method produced 1,3,4,6-tetraarylated dihydropentalenes in yields up to 78% under analogous conditions. Substituting the amine nucleophile could feasibly yield this compound, though steric hindrance from the 3,5-dimethyl groups may necessitate elevated temperatures or prolonged reaction times.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency and Practicality of Preparation Methods
Chemical Reactions Analysis
Reaction Types
The compound participates in three primary reaction pathways:
-
Oxidation
-
Mechanism : The primary amine group undergoes oxidation to form imines or nitriles.
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
-
Products : Oxidation of the amine results in imine intermediates or nitriles (RCN), depending on reaction severity.
-
-
Reduction
-
Mechanism : The double bond in the propene chain can be hydrogenated to yield saturated amines.
-
Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Products : Reduction of the alkene produces 1-(3,5-dimethylphenyl)propan-1-amine, a saturated amine derivative.
-
-
Electrophilic Additions
-
Mechanism : The α,β-unsaturated amine system reacts with electrophiles (e.g., Hg(ClO₄)₂, HCl) via conjugate addition.
-
Reagents : Acidic or aqueous conditions with electrophiles such as halogens or carbonyl compounds.
-
Products : Formation of β-substituted amines or dihalides.
-
| Reaction Type | Reagents | Key Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Imines/Nitriles |
| Reduction | LiAlH₄, H₂/Pd-C | Saturated amines |
| Electrophilic Addition | Hg(ClO₄)₂, HCl | β-Substituted amines |
Reaction Conditions and Mechanisms
Reactions are typically carried out under controlled conditions to optimize yields and selectivity:
-
Oxidation :
-
Conducted in polar aprotic solvents (e.g., DMF, DMSO) at reflux temperatures.
-
Oxidative cleavage of the double bond may occur under harsh conditions, forming ketones or carboxylic acids.
-
-
Reduction :
-
Catalytic hydrogenation (e.g., H₂/1 atm, Pd-C catalyst) is favored for selective alkene reduction.
-
Excess LiAlH₄ can lead to over-reduction, affecting the amine group.
-
-
Electrophilic Addition :
-
Acidic conditions facilitate protonation of the alkene, directing electrophilic attack to the β-position.
-
Biological Interactions
The amine group enables hydrogen bonding and ionic interactions with biological targets:
-
Enzymatic Modulation :
-
The compound may inhibit or activate enzymes (e.g., monoamine oxidases) through active-site binding.
-
-
Receptor Binding :
-
Structural similarity to neurotransmitter precursors suggests potential activity at adrenergic or dopaminergic receptors.
-
| Interaction Type | Mechanism | Examples |
|---|---|---|
| Hydrogen Bonding | NH₂ group interacts with polar residues | Enzyme active sites |
| Ionic Interactions | Protonated amine binds to anionic sites | Receptor pockets |
Structural and Spectroscopic Characterization
Key spectroscopic data from PubChem :
-
1H NMR : δ 7.49 (s, H-5), 7.19 (d, J=7.8 Hz, H-3), 7.13 (d, J=7.8 Hz, H-2), 2.57 (s, H-8), 2.48 (s, H-9), 2.36 (s, H-10).
-
13C NMR : δ 202.1 (qC-7), 137.8 (qC-1), 135.33 (qC-4), 135.30 (qC-6), 132.3 (C-3), 132.1 (C-2).
-
IR : Peaks corresponding to NH₂ stretching and alkene vibrations.
Scientific Research Applications
1-(3,5-Dimethylphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Aromatic Amines
- Steric and Electronic Effects: The 3,5-dimethyl groups in the target compound increase steric hindrance compared to unsubstituted phenyl analogs (e.g., (E)-3-phenylprop-2-en-1-amine ). This hindrance may reduce reaction rates in nucleophilic substitutions or catalytic hydrogenation.
Analytical and Spectral Data
Table 3: Analytical Comparisons
- Mass Spectrometry : The target compound’s molecular ion peak is expected at m/z 162.1 [M+H]⁺ (C₁₁H₁₅N), significantly lower than brominated/fluorinated analogs (e.g., m/z 393.3 in ) .
- NMR Spectroscopy : The allylic protons in the propenyl chain should resonate between δH 5.0–6.0 (doublets for trans-vicinal coupling), while aromatic protons from the dimethylphenyl group would appear as a singlet (~6.7 ppm) due to symmetry .
Physicochemical and Application Differences
- Solubility : The dimethyl groups may enhance lipophilicity compared to polar analogs like 3,5-difluorophenyl derivatives .
- Stability : The allylamine moiety’s conjugated double bond could increase susceptibility to oxidation relative to saturated chains (e.g., propan-2-amine in ) .
- Applications : While the target compound’s uses are unspecified, structurally related amines serve as intermediates in pharmaceuticals (e.g., ’s dibromopyridine derivative) or agrochemicals .
Biological Activity
1-(3,5-Dimethylphenyl)prop-2-en-1-amine, also known as DMC, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance reversal. This article explores the biological activity of DMC, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role in drug resistance.
DMC is characterized by the following chemical structure:
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H15N |
| Molecular Weight | 189.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
DMC has shown promising anticancer properties across various studies. It exhibits cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound's mechanism appears to involve inhibition of tubulin polymerization, which is critical for cell division.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the antiproliferative activity of DMC:
- HeLa Cells : IC50 = 38 nM
- A549 Cells : IC50 = 43 nM
- MDA-MB-231 Cells : IC50 = 0.43 μM
These results indicate that DMC is significantly more potent against HeLa and A549 cells compared to MDA-MB-231 cells, suggesting a selective efficacy based on cancer type .
Research indicates that DMC may enhance the efficacy of existing chemotherapeutics by reversing multidrug resistance (MDR). This is achieved through modulation of the expression of the MDR1 gene, which encodes P-glycoprotein, a key player in drug efflux from cancer cells.
| Mechanism | Description |
|---|---|
| Tubulin Polymerization Inhibition | Prevents mitotic spindle formation, leading to apoptosis. |
| MDR Reversal | Increases intracellular accumulation of doxorubicin by inhibiting P-glycoprotein. |
Efficacy Against Drug Resistance
In xenograft models, DMC has been shown to significantly suppress tumor growth. For instance, it was found to enhance doxorubicin's cytotoxicity against drug-resistant KB-A1 cells both in vitro and in vivo . This suggests that DMC could be a valuable adjunct to conventional chemotherapy regimens.
Safety and Toxicity
While the biological activity of DMC is promising, safety assessments are crucial. Preliminary studies indicate low toxicity levels in vitro; however, further investigations are necessary to evaluate its safety profile in vivo.
Table 3: Preliminary Toxicity Data
| Parameter | Result |
|---|---|
| Cytotoxicity (normal cells) | Low toxicity observed |
| LD50 (rat model) | Not yet determined |
Q & A
Q. What are the common synthetic routes for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves alkylation and amination steps. For example, a similar compound, 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, is synthesized by reacting 3,5-dimethylphenol with 1-bromo-2-methylpropane in the presence of a base like potassium carbonate, followed by amination . Optimization strategies include:
- Catalyst screening : Testing bases (e.g., K₂CO₃ vs. NaOH) to improve yield.
- Temperature control : Adjusting reaction temperature to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) often enhance reactivity.
- Purification methods : Column chromatography or recrystallization to isolate enantiomers .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm structure and stereochemistry (e.g., δ 2.89 ppm for NCH₃ groups in similar amines) .
- IR spectroscopy : Peaks at ~1648 cm (C=O stretch) or ~2804 cm (N-H stretch) .
- Mass spectrometry : HRMS for molecular ion confirmation (e.g., [M+H] at 210.0686) .
- Chiral HPLC : To resolve enantiomers and assess purity .
Q. How does the compound interact with common oxidizing or reducing agents?
Under oxidation, the allylamine group may form ketones or carboxylic acids, while reduction could yield secondary alcohols or saturated amines. For example, analogs like 1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine produce ketones (oxidation) or primary amines (reduction) . Stability studies should monitor pH, temperature, and solvent effects to prevent degradation.
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
Chiral centers critically affect receptor binding. For instance, (S)-enantiomers of structurally similar compounds exhibit higher affinity for enzymes like monoamine oxidases due to spatial compatibility with active sites . Methodologies to study this include:
- Enantioselective synthesis : Using chiral catalysts or resolving racemic mixtures .
- Docking simulations : Computational modeling (e.g., AutoDock) to predict binding modes.
- In vitro assays : Testing enantiomers against target receptors (e.g., serotonin transporters) .
Q. How can contradictory data in biological activity studies be resolved?
Contradictions may arise from impurities, stereochemical variability, or assay conditions. Strategies include:
- Purity validation : Re-analyze samples via HPLC or LC-MS to exclude degradation products .
- Dose-response curves : Test multiple concentrations to identify non-linear effects.
- Comparative studies : Use analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride) as controls to isolate structural contributions .
Q. What computational methods are suitable for predicting the compound’s reactivity or environmental stability?
- DFT calculations : To predict oxidation/reduction potentials and reaction pathways.
- Molecular dynamics : Simulate interactions with indoor surfaces (e.g., silica or polymers) to assess adsorption and degradation .
- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with stability .
Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?
Design experiments to test:
- Thermal stability : TGA/DSC to monitor decomposition at 25–150°C.
- Photodegradation : Expose to UV-Vis light and analyze via GC-MS for breakdown products.
- Humidity effects : Accelerated aging tests in controlled humidity chambers .
Methodological Resources
- Synthetic protocols : Refer to PubChem’s deposited data for reaction conditions and yields .
- Safety guidelines : Follow TCI America’s recommendations for handling amines (e.g., PPE, ventilation) .
- Data repositories : Use EPA DSSTox for physicochemical properties and regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
